![molecular formula C19H30N2O2 B3809354 N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B3809354.png)
N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine
Übersicht
Beschreibung
N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine, also known as A-796260, is a selective and potent agonist of the μ-opioid receptor. It was first synthesized in 2003 by a team of researchers at Abbott Laboratories as part of their efforts to develop new pain medications with fewer side effects than existing opioids.
Wirkmechanismus
N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine acts as a selective agonist of the μ-opioid receptor, which is one of the three major opioid receptors in the body. Activation of this receptor leads to a decrease in the transmission of pain signals and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine has been shown to have a number of other biochemical and physiological effects. It has been shown to decrease anxiety and depression in animal models, as well as to have anti-inflammatory effects. It has also been shown to have a lower potential for respiratory depression than traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor without affecting other opioid receptors in the body. However, one limitation is that its potency and selectivity may vary depending on the species being studied, which can make it difficult to compare results across different animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine. One area of interest is its potential use in treating addiction to opioids and other drugs of abuse. Another area of interest is its potential use in treating chronic pain, particularly in patients who are not able to tolerate traditional opioids due to their side effects. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine in different animal models and human populations.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine has been extensively studied for its potential use as a pain medication. In animal studies, it has been shown to have potent analgesic effects with fewer side effects than traditional opioids such as morphine. It has also been studied for its potential use in treating addiction to opioids and other drugs of abuse.
Eigenschaften
IUPAC Name |
1-[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-2-methylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)19(22)21-10-7-17(8-11-21)20-9-12-23-18-13-15(3)5-6-16(18)4/h5-6,13-14,17,20H,7-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGLAKDPTWKXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.